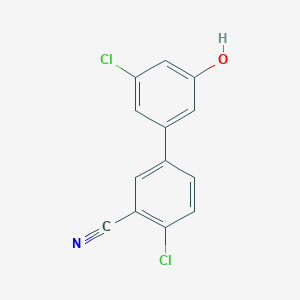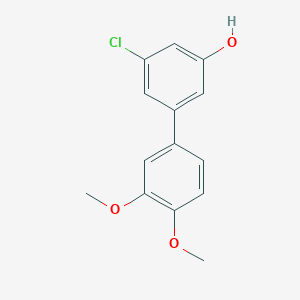
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol (5-FCP-2-CP) is a synthetic, organofluorine compound with a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic and inorganic compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% has a wide range of applications in scientific research. It has been studied as a reagent for the synthesis of organic and inorganic compounds, and has been used in the synthesis of fluorescent probes and dyes. It has also been used as a catalyst in the synthesis of polymers and polymers with functionalized side chains. Additionally, it has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% is not fully understood. However, it is thought to be related to the presence of the two fluorines in the molecule, which are known to interact with the electron-rich aromatic rings of organic molecules, thereby facilitating the formation of reactive intermediates. Additionally, the chlorine atom in the molecule is thought to be involved in the formation of reactive intermediates, which could potentially be used in the synthesis of various organic and inorganic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% have not been extensively studied. However, it has been shown to be non-toxic and non-irritating when applied topically to the skin. Additionally, it has been shown to be non-mutagenic and non-carcinogenic in animal studies.
Advantages and Limitations for Laboratory Experiments
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it has a high yield when used in syntheses. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it has a limited shelf life and can be difficult to store, which can limit its use in some experiments.
Orientations Futures
The potential future directions for 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, research could be done to explore its potential use in the synthesis of fluorescent probes and dyes, as well as its potential use as a catalyst in the synthesis of polymers and polymers with functionalized side chains. Finally, research could be done to explore ways to improve the storage and shelf life of the compound.
Méthodes De Synthèse
The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% involves the reaction of 5-fluoro-2-chlorophenol with 5-chloro-2-fluorophenol in the presence of a base. The reaction is typically carried out in aqueous solution at a temperature of 25-30°C for a period of 2-4 hours. The reaction is usually completed in two steps, with the first step involving the formation of the intermediate 5-fluoro-2-chlorophenol and the second step involving the formation of the final product, 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95%. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-7(6-12(10)16)9-5-8(13(17)18)2-4-11(9)15/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHYXYQNMNKQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686066 |
Source


|
| Record name | 4'-Chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol | |
CAS RN |
1261897-25-9 |
Source


|
| Record name | 4'-Chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














